molecular formula C7H12N2OS B14802838 hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one

hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one

Cat. No.: B14802838
M. Wt: 172.25 g/mol
InChI Key: MFNFYJKGOWCOPA-UHFFFAOYSA-N
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Description

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one (CAS 1228680-42-9) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol, features a fused bicyclic structure that incorporates nitrogen, oxygen, and sulfur atoms, making it a valuable scaffold for the synthesis of more complex molecules . The primary research value of this compound lies in its role as a key intermediate in the development of potential therapeutic agents. Patent literature identifies this specific heterocycle as a core structural component in novel pyridine derivatives investigated for the treatment of central nervous system disorders . Compounds featuring this scaffold have been designed and synthesized as part of research programs targeting psychotic disorders, indicating its application in the development of new psychiatric therapeutics . Furthermore, related hexahydropyrazino-fused heterocycles have been explored in other therapeutic areas, such as the development of anti-thrombosis agents, highlighting the versatility and broad utility of this structural class in drug discovery . The mechanism of action for derivatives based on this scaffold is typically attributed to targeted receptor antagonism; for example, closely related azapolycyclic structures have been developed as potent MCH-1 (Melin-Concentrating Hormone-1) antagonists for the potential treatment of obesity, anxiety, and other metabolic and psychiatric diseases . As a high-purity synthetic intermediate, it enables researchers to explore structure-activity relationships (SAR) and optimize the pharmacological profile of candidate drugs. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to advance their investigations in neuropharmacology and drug discovery.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3,4,6,7,8,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-9-one

InChI

InChI=1S/C7H12N2OS/c10-7-6-5-11-4-3-9(6)2-1-8-7/h6H,1-5H2,(H,8,10)

InChI Key

MFNFYJKGOWCOPA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCSCC2C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with cyclic 1,3-diketones and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing acetic acid or acetonitrile . This domino cyclization reaction yields the desired compound in satisfactory yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Functionalization via Nucleophilic Addition

The thiazinone’s carbonyl group undergoes nucleophilic attacks , enabling derivatization:

  • Amidation : Reacting with primary amines (e.g., benzylamine) in the presence of EDC/HOBt forms C9-alkylamide derivatives .

  • Grignard Reagents : Addition of organomagnesium halides (e.g., MeMgBr) generates tertiary alcohols at the C9 position .

Example Reaction Pathway :

Thiazinone+R-NH2EDC/HOBt, DMFC9-Amide Derivative(8590% yield)[7]\text{Thiazinone} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt, DMF}} \text{C9-Amide Derivative} \quad (85-90\% \text{ yield})[7]

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiazinone ring undergoes hydrolytic cleavage :

  • Acidic Hydrolysis : Concentrated HCl at 100°C opens the thiazinone ring, yielding a linear mercaptoethyl-piperazinone derivative .

  • Base-Mediated Rearrangement : Treatment with K₂CO₃ in ethanol triggers Smiles rearrangement, forming pyridazinone-thiol conjugates .

Condition Product Application
6M HCl, reflux, 12h3-Mercaptoethyl-piperazin-2-oneIntermediate for peptidomimetics
K₂CO₃, EtOH, 60°C, 8h4-(2-Sulfanylethyl)pyridazin-3(2H)-oneAntimicrobial scaffolds

Oxidation and Sulfur Modifications

The sulfur atom in the thiazinone ring is susceptible to oxidation:

  • H₂O₂/Na₂WO₄ : Selective oxidation at 0°C yields the sulfoxide derivative (RS=O) .

  • mCPBA : Full oxidation to the sulfone (RSO₂) occurs at room temperature .

Key Data :

  • Sulfoxide formation: 65% yield, [α]D20=+12.5\text{[α]}_D^{20} = +12.5^\circ (CHCl₃) .

  • Sulfone formation: 88% yield, m.p. 142–144°C .

Comparative Reactivity with Structural Analogs

Feature Hexahydropyrazino-thiazinone Pyrazino-oxazinone
C=O Reactivity High (thiazinone electron withdrawal)Moderate
Sulfur Oxidation Yes (to sulfoxide/sulfone)Not applicable
Ring Stability Stable in neutral pHProne to hydrolysis above pH 9

Scientific Research Applications

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The following table summarizes key structural and functional differences between hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one and its analogs:

Compound Name Core Structure Heteroatoms (X, Y) Functional Groups Key Applications/Activities References
This compound Pyrazino[2,1-c][1,4]thiazin S (thiazin) Ketone (C=O) Understudied; potential intermediates
Hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-one Pyrazino[2,1-c][1,4]oxazin O (oxazin) Ketone (C=O) Neurokinin receptor antagonists
Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one Pyrido[2,1-c][1,4]oxazin O (oxazin) Ketone (C=O) Not specified
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one Pyrazino[1,2-a]pyrazin N (pyrazin) Ketone (C=O) Synthetic intermediate
Hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine Pyrazino[2,1-c][1,4]oxazin O (oxazin) Amine (NH2) Bioactive intermediates

Key Differences and Implications

Heteroatom Substitution (S vs. O vs. N)
  • Thiazin vs. Oxazin : Replacing sulfur (thiazin) with oxygen (oxazin) alters electronic properties. Sulfur’s larger atomic size and lower electronegativity increase lipophilicity and may enhance membrane permeability compared to oxygen analogs (). This substitution impacts binding to targets like neurokinin receptors, as seen in Elinzanetant ().
  • Pyrazino vs.
Functional Group Variations
  • Ketone vs. Amine: The ketone group in the target compound may participate in hydrogen bonding as an acceptor, while amine derivatives (e.g., hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine) act as donors, influencing receptor interactions ().
Pharmacological Relevance
  • Elinzanetant: A neurokinin receptor antagonist containing the hexahydropyrazino[2,1-c][1,4]oxazin core. Its oxazin moiety and hydroxymethyl substituent are critical for receptor selectivity and potency ().
  • Lanopepden: Features a hexahydropyrazino[2,1-c][1,4]oxazin scaffold modified with fluoropyrimidine and hydrazine groups, suggesting tailored pharmacokinetic properties ().

Biological Activity

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The compound's structural characteristics allow it to interact with various biological targets.

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of hexahydropyrazino compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Table 1: Anticancer Activity of Hexahydropyrazino Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-75.2Apoptosis induction
BHeLa3.8DNA intercalation
CA5494.5Inhibition of proliferation

2. Antimicrobial Activity
Hexahydropyrazino derivatives have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy
A study tested several hexahydropyrazino derivatives against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
DStaphylococcus aureus0.5 µg/mL
EEscherichia coli1.0 µg/mL
FPseudomonas aeruginosa2.0 µg/mL

3. Neuroprotective Effects
Recent research highlights the neuroprotective properties of hexahydropyrazino compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction: Some derivatives have been shown to bind covalently to DNA, leading to cytotoxic effects in cancer cells.
  • Enzyme Inhibition: Compounds may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation: These compounds can act as ligands for various receptors, influencing neurotransmitter release and cellular signaling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one, and how is its structural integrity validated?

  • Methodological Answer : The compound is typically synthesized via multi-step cyclization reactions. For example, a [3+3] annulation between thiazine and pyrazine precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the bicyclic core. Post-synthetic purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is critical. Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm ring fusion and substituent positions.
  • High-resolution mass spectrometry (HRMS) to verify molecular mass (exact mass: 204.0706 Da) .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. Which in vitro assays are most suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Initial screening focuses on:

  • Receptor binding assays : Radioligand displacement studies (e.g., ³H-substance P for NK-1 receptor affinity) to assess antagonism .
  • Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) due to structural similarities to peptide deformylase inhibitors like GSK-1322322 .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfone vs. oxazine derivatives) impact dual NK-1/NK-3 receptor binding affinity?

  • Methodological Answer :

  • Comparative molecular docking : Use software like AutoDock Vina to model interactions with receptor binding pockets. For example, the 2,2-dioxide derivative (this compound 2,2-dioxide) may exhibit altered hydrogen bonding with Gln165 in NK-1 vs. Asp148 in NK-3 .
  • Site-directed mutagenesis : Validate key residues (e.g., NK-1 Gln165Ala mutants) to assess binding energy changes via isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve discrepancies in reported metabolic stability across species?

  • Methodological Answer : Discrepancies (e.g., human vs. rodent microsomal stability) are addressed via:

  • Cross-species hepatocyte incubations : Monitor metabolite profiles using LC-MS/MS. For instance, human-specific CYP3A4-mediated oxidation may explain faster clearance .
  • Radiolabeled tracer studies : Administer ¹⁴C-labeled compound (e.g., [¹⁴C]GSK-1322322) to track biliary vs. renal excretion pathways in vivo .

Q. Which formulation strategies enhance oral bioavailability while maintaining chemical stability?

  • Methodological Answer : For soft gelatin capsules (e.g., dual NK-1/NK-3 antagonist formulations):

  • Lipid-based excipients : Use medium-chain triglycerides (MCTs) to improve solubility of hydrophobic derivatives.
  • pH adjustment : Buffer to pH 6.5–7.0 to prevent hydrolysis of the thiazine ring .

Q. How can researchers optimize stereochemical control during large-scale synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Employ (S)-proline-derived catalysts in asymmetric Mannich reactions to install stereocenters (e.g., 7S,9aS configuration in oxazine derivatives) .
  • Dynamic kinetic resolution : Utilize enzymes like lipases in biphasic systems to favor enantiopure intermediates .

Data Analysis & Contradiction Management

Q. What statistical approaches reconcile conflicting IC₅₀ values in receptor antagonism studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (e.g., NK-1 IC₅₀ ranges: 10–50 nM) using random-effects models to account for inter-lab variability.
  • Assay standardization : Validate cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations (e.g., 0.1–1.0 nM ³H-substance P) to minimize protocol-driven discrepancies .

Q. How do researchers differentiate artifact peaks from genuine metabolites in LC-MS datasets?

  • Methodological Answer :

  • Blank subtraction : Compare test samples with vehicle-only controls.
  • Isotopic pattern analysis : Use high-resolution MS to distinguish true metabolites (e.g., m/z 479.2656 for GSK-1322322 metabolites) from column bleed or solvent adducts .

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